molecular formula C21H25N3O2 B2830114 6-Cyclopropyl-2-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one CAS No. 2310199-24-5

6-Cyclopropyl-2-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one

Cat. No.: B2830114
CAS No.: 2310199-24-5
M. Wt: 351.45
InChI Key: OYDUANTZWCQUQZ-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one is a complex organic compound with a molecular formula of C21H25N3O2 This compound is notable for its unique structure, which includes a cyclopropyl group, a dimethylbenzoyl group, and a piperidinyl-pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-2-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidinyl Intermediate: The synthesis begins with the preparation of a piperidinyl intermediate through a series of reactions involving piperidine and suitable benzoyl chloride derivatives.

    Cyclopropylation: The cyclopropyl group is introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropyl bromide.

    Pyridazinone Formation: The final step involves the formation of the pyridazinone ring through cyclization reactions, typically using hydrazine derivatives and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-2-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Cyclopropyl-2-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and inflammation.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.

    Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzymes involved in inflammation or modulate neurotransmitter receptors in the brain.

Comparison with Similar Compounds

Similar Compounds

    6-Cyclopropyl-2-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one: This compound is unique due to its specific combination of functional groups and structural features.

    Other Pyridazinone Derivatives: Compounds with similar pyridazinone cores but different substituents, such as 6-phenylpyridazin-3-one or 6-methylpyridazin-3-one, are also studied for their biological activities.

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Its cyclopropyl and dimethylbenzoyl groups contribute to its stability and reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-cyclopropyl-2-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-14-11-15(2)13-17(12-14)21(26)23-9-7-18(8-10-23)24-20(25)6-5-19(22-24)16-3-4-16/h5-6,11-13,16,18H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDUANTZWCQUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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